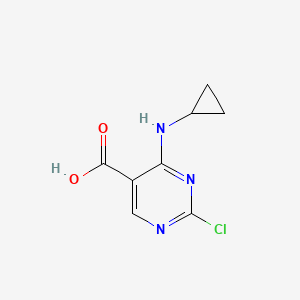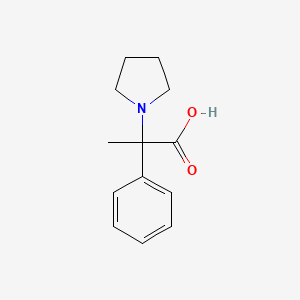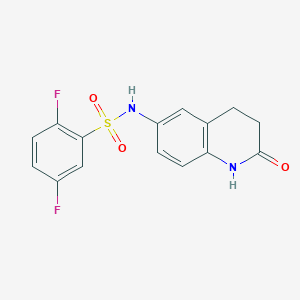
tert-butyl N-(4-aminobutan-2-yl)-N-methylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “tert-butyl N-(4-aminobutan-2-yl)carbamate hydrochloride” has a CAS Number of 1235439-71-0 . It has a molecular weight of 224.73 . The compound is stored at room temperature and is in the form of a powder .
Molecular Structure Analysis
The InChI code for “tert-butyl N-(4-aminobutan-2-yl)carbamate hydrochloride” is 1S/C9H20N2O2.ClH/c1-7(5-6-10)11-8(12)13-9(2,3)4;/h7H,5-6,10H2,1-4H3,(H,11,12);1H .
Physical And Chemical Properties Analysis
The compound “tert-butyl N-(4-aminobutan-2-yl)carbamate hydrochloride” is a powder that is stored at room temperature .
Scientific Research Applications
Catalytic Processes
- Rhodium-Catalyzed Enantioselective Additions : Tert-Butyl N-(4-aminobutan-2-yl)-N-methylcarbamate can be used in rhodium-catalyzed enantioselective additions. This application involves the addition of arylboronic acids to in situ generated N-Boc arylimines, contributing to advancements in organic synthesis techniques (Storgaard & Ellman, 2009).
Synthesis Techniques
- Preparation of Chiral Amino Carbonyl Compounds : The compound plays a role in the synthesis of chiral amino carbonyl compounds. This is evident in the asymmetric Mannich reaction, highlighting its utility in creating complex organic molecules (Yang, Pan & List, 2009).
Biological Activity and Toxicology
- Study of Cytotoxic Effects : Although this point borders on the exclusion criteria regarding drug side effects, it's important to mention that related tert-butyl N-methylcarbamates have been studied for their cytotoxic effects on hepatocytes. This type of research is crucial for understanding the biological impacts of similar compounds (Suzuki et al., 1997).
Metabolic Studies
- Investigating Metabolism in Insects and Mice : Research has explored the metabolism of compounds structurally similar to this compound in various species, including insects and mice. This kind of research contributes to our understanding of how such compounds are processed in biological systems (Douch & Smith, 1971).
Pesticide Development
- Designing Pesticides and Herbicides : Certain tert-butyl N-methylcarbamates have been developed and used as insecticides and herbicides. This application is significant in the context of agricultural chemistry and pest management strategies (Nakagawa et al., 1994).
Organic Chemistry
- Use in Organic Synthesis : The compound plays an integral role in the synthesis of various biologically active compounds, showcasing its versatility as a building block in organic chemistry. For instance, it's used in the synthesis of intermediates like omisertinib (Zhao et al., 2017).
Safety and Hazards
properties
IUPAC Name |
tert-butyl N-(4-aminobutan-2-yl)-N-methylcarbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2O2/c1-8(6-7-11)12(5)9(13)14-10(2,3)4/h8H,6-7,11H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFKPVODVJHKDHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCN)N(C)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B2450831.png)
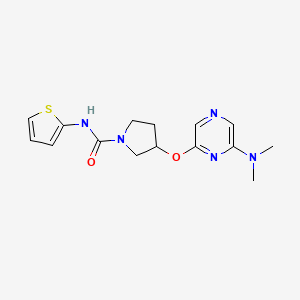
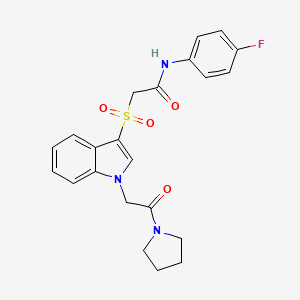
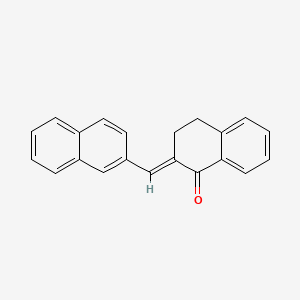
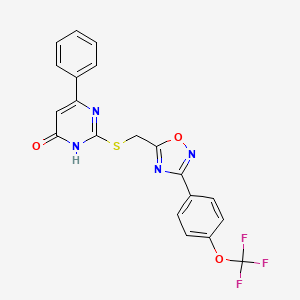
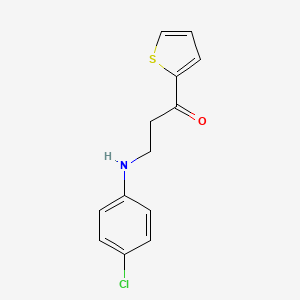
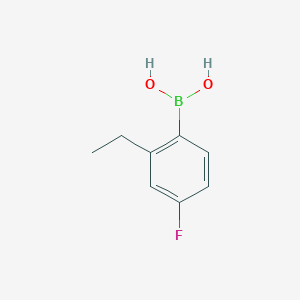
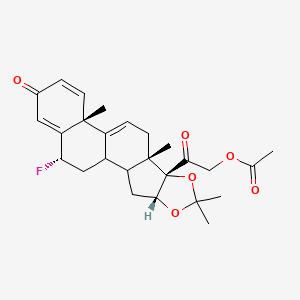
![(8-(Azepan-1-yl)-[1,3]dioxolo[4,5-g]quinolin-7-yl)(p-tolyl)methanone](/img/structure/B2450843.png)
![3-[(4-chlorophenyl)methyl]-8-(3,4-dimethylphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2450844.png)
![N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pivalamide](/img/structure/B2450846.png)
